N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-benzofuran-2-carboxamide
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Overview
Description
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-benzofuran-2-carboxamide is a complex organic compound that features a combination of furan, pyridine, and benzofuran moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structural arrangement of these heterocyclic rings imparts distinctive chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the individual heterocyclic components, followed by their sequential coupling.
Synthesis of 6-(furan-3-yl)pyridine: This can be achieved through a Suzuki-Miyaura coupling reaction between 3-furylboronic acid and 6-bromopyridine in the presence of a palladium catalyst.
Formation of 1-benzofuran-2-carboxylic acid: This can be synthesized via the cyclization of 2-hydroxybenzaldehyde with chloroacetic acid under acidic conditions.
Coupling Reaction: The final step involves the coupling of 6-(furan-3-yl)pyridine with 1-benzofuran-2-carboxylic acid using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram batches.
Chemical Reactions Analysis
Types of Reactions
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of the furan ring.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the pyridine ring.
Substitution: Friedel-Crafts acylation using acetyl chloride and aluminum chloride (AlCl3) can introduce acyl groups onto the benzofuran ring.
Major Products
Oxidation: Furanones
Reduction: Piperidine derivatives
Substitution: Acylated benzofuran derivatives
Scientific Research Applications
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-benzofuran-2-carboxamide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can facilitate binding to these targets, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-benzofuran-2-carboxamide: shares similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, which imparts a unique set of chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c22-19(18-9-14-3-1-2-4-17(14)24-18)21-11-13-5-6-16(20-10-13)15-7-8-23-12-15/h1-10,12H,11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVGMZQWMHOGNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CN=C(C=C3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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